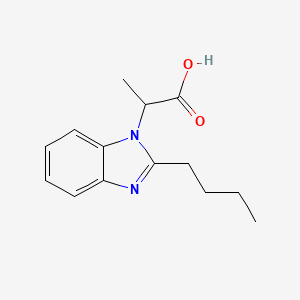

2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid

Descripción

2-(2-Butyl-1H-benzimidazol-1-yl)propanoic acid is a benzimidazole derivative featuring a butyl substituent at the 2-position of the benzimidazole ring and a propanoic acid group linked to the nitrogen at the 1-position. This compound is part of a broader class of benzimidazole-based molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and enzyme-inhibitory properties .

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-butylbenzimidazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-3-4-9-13-15-11-7-5-6-8-12(11)16(13)10(2)14(17)18/h5-8,10H,3-4,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBBYRADWOPOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2N1C(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395026 | |

| Record name | 2-(2-Butyl-1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892240-97-0 | |

| Record name | 2-(2-Butyl-1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.

Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives of benzimidazole.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Various alkyl or aryl-substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The butyl and propanoic acid groups may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The physicochemical and structural properties of 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid can be contextualized by comparing it to analogous benzimidazole-propanoic acid derivatives. Below is a detailed analysis of key analogs, supported by data from synthesized compounds and literature.

Structural Analogues and Substituent Effects

A. Substituent Variations on the Benzimidazole Ring

2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid Structure: Features a methyl group at the 2-position of the benzimidazole ring. Molecular Weight: 204.23 g/mol (C₁₁H₁₂N₂O₂) . Properties: Smaller substituent reduces lipophilicity compared to the butyl analog. Classified as an irritant (Xi hazard class) . Implications: Lower molecular weight may improve metabolic clearance but reduce membrane permeability.

3-(2-Hydroxymethyl-benzimidazol-1-yl)propanoic acid Structure: Contains a hydroxymethyl group at the 2-position and a propanoic acid at the 3-position. Positional isomerism (propanoic acid at 3-position) may alter binding interactions with biological targets.

B. Amino Acid-Coupled Derivatives

2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic acid (3a) Structure: Benzimidazole linked to propanoic acid via an aminomethyl bridge. Synthesis: Prepared via coupling of 2-chloromethyl benzimidazole with amino acid esters . Properties: Melting point 215–217°C; soluble in DMSO/DMF but insoluble in common organic solvents .

Physicochemical Properties and Solubility

The substituent size and polarity significantly influence solubility and stability:

- 2-(2-Butyl-1H-benzimidazol-1-yl)propanoic acid: The butyl group increases lipophilicity, likely reducing aqueous solubility but improving lipid bilayer penetration. Molecular weight estimated at 246.3 g/mol (calculated from structure).

- Hydrochloride Salt (1609396-39-5) : Salt formation (e.g., hydrochloride) enhances solubility in polar solvents compared to the free acid .

Comparative Data Table

*Calculated based on molecular formula.

Actividad Biológica

2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid is a benzimidazole derivative that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure, characterized by a benzimidazole ring and a propanoic acid moiety, suggests various mechanisms of action that could lead to therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid is . The presence of the butyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites within organisms.

The compound's mechanism of action primarily involves:

- Enzyme Inhibition : The benzimidazole ring can bind to specific enzymes, inhibiting their activity. This interaction may modulate various biochemical pathways.

- Receptor Modulation : The compound may also act as a receptor modulator, influencing cellular signaling processes that are crucial for maintaining homeostasis in biological systems.

Biological Activities

Research has identified several biological activities associated with 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid:

1. Anti-inflammatory Activity

- Studies indicate that this compound exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response .

- Comparative studies have shown that it may have greater anti-inflammatory effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

2. Anticancer Potential

- Investigations into its anticancer activity suggest that it may inhibit tumor growth by interfering with cancer cell signaling pathways. Its ability to modulate enzyme activity could be pivotal in this regard.

3. Antimicrobial Properties

- Preliminary research indicates potential antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have explored the biological effects of 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid:

Comparison with Similar Compounds

The biological activity of 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid can be contrasted with other benzimidazole derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(1H-benzimidazol-1-yl)propanoic acid | Lacks butyl group | Reduced binding affinity and biological activity compared to the target compound |

| 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid | Contains methyl group | Different steric effects leading to varied enzyme interactions |

| 2-(2-isobutyl-1H-benzimidazol-1-YL)propanoic acid | Isobutyl instead of butyl | Potentially similar activities but requires further research to confirm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.